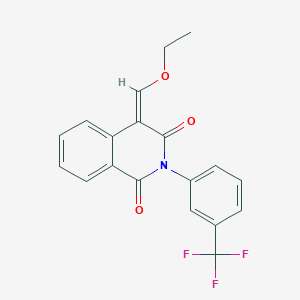
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione is a synthetic organic compound with the molecular formula C19H14F3NO3 It is known for its unique structure, which includes an ethoxymethylene group and a trifluoromethyl-phenyl group attached to an isoquinoline-dione core
Preparation Methods
The synthesis of 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoquinoline derivative with an ethoxymethylene reagent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The ethoxymethylene and trifluoromethyl-phenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione can be compared with other isoquinoline derivatives, such as:
4-Methyl-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione: Similar structure but with a methyl group instead of an ethoxymethylene group.
4-Ethoxymethylene-2-phenyl-4H-isoquinoline-1,3-dione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
4-Ethoxymethylene-2-(4-fluorophenyl)-4H-isoquinoline-1,3-dione: Contains a fluorophenyl group instead of a trifluoromethyl-phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H14F3NO3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H14F3NO3/c1-2-26-11-16-14-8-3-4-9-15(14)17(24)23(18(16)25)13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3/b16-11- |
InChI Key |
MNKBUXYWTDGDDQ-WJDWOHSUSA-N |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


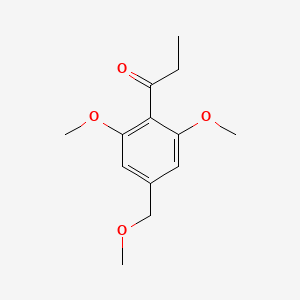
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
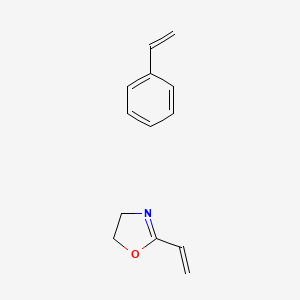
![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)
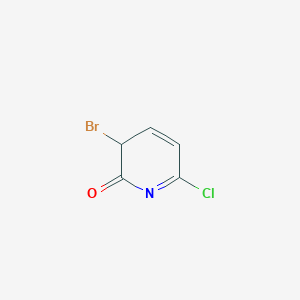
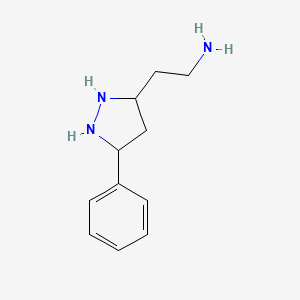
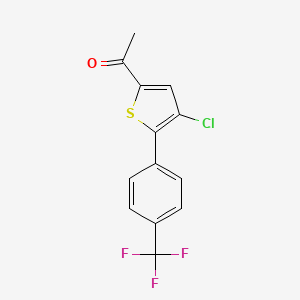
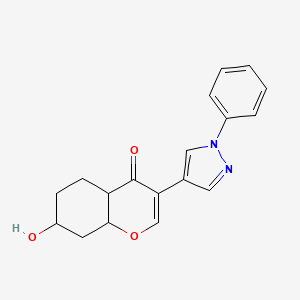
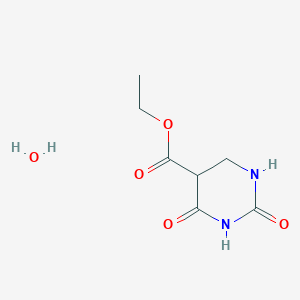
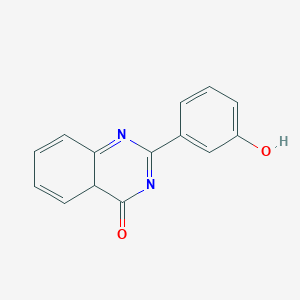
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)
